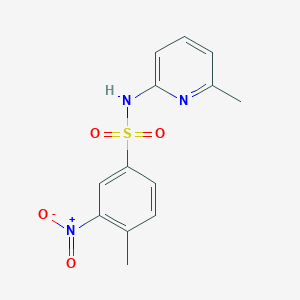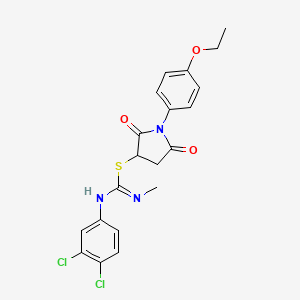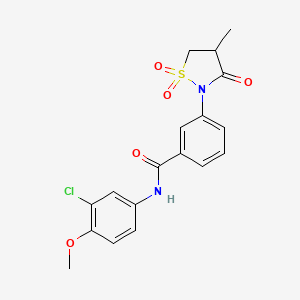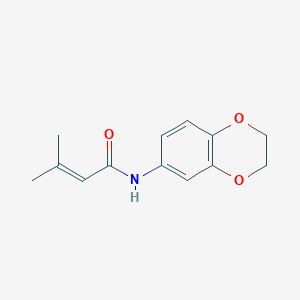
4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mechanism of Action
4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of various kinases, including BTK, IKKα/β, and mTOR. BTK is a key component of the BCR pathway, which is essential for the survival and proliferation of B-cell malignancies. IKKα/β are involved in the activation of the NF-κB pathway, which is also important for cancer cell survival. mTOR is a central regulator of cell growth and metabolism, and is frequently dysregulated in cancer cells. By inhibiting these kinases, 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide disrupts key signaling pathways that are critical for cancer cell survival and growth.
Biochemical and Physiological Effects
4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In preclinical studies, 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide has demonstrated efficacy against a wide range of cancer types, including lymphoma, leukemia, multiple myeloma, and solid tumors. 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide has also been shown to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy.
Advantages and Limitations for Lab Experiments
One advantage of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide is its selectivity for specific kinases, which reduces the risk of off-target effects and toxicity. 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide has also been shown to have good pharmacokinetic properties, including favorable oral bioavailability and tissue distribution. However, one limitation of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide is its potential for drug resistance, which may limit its long-term efficacy in certain cancer types. Additionally, further studies are needed to fully understand the safety and toxicity profile of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide in humans.
Future Directions
There are several potential future directions for the development of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide. One area of interest is the combination of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide with other cancer treatments, such as immunotherapy and targeted therapies. Another potential direction is the development of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide as a treatment for other diseases beyond cancer, such as autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action and potential biomarkers of response for 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide, which may help to identify patients who are most likely to benefit from this treatment. Overall, 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide represents a promising new approach for the treatment of cancer, and further studies are needed to fully evaluate its potential in clinical settings.
Synthesis Methods
The synthesis of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-methyl-3-nitrobenzenesulfonamide, which is then reacted with 6-methyl-2-pyridinecarboxaldehyde to yield the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells by targeting various signaling pathways, including the B-cell receptor (BCR) pathway, the NF-κB pathway, and the PI3K/Akt/mTOR pathway. 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-9-6-7-11(8-12(9)16(17)18)21(19,20)15-13-5-3-4-10(2)14-13/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRQTMASMDOPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4923640.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methoxyphenyl)butanamide](/img/structure/B4923654.png)

![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)

![1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923680.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B4923684.png)

![1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)



![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)
![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)